molecular formula C12H11ClN2O2 B3252941 Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate CAS No. 220462-02-2

Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B3252941
CAS No.: 220462-02-2
M. Wt: 250.68 g/mol
InChI Key: BXSFODFSBQHNDM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring attached to a benzoate moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-methyl-1H-pyrazole in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized forms of the pyrazole ring.

    Reduction: Amines and reduced pyrazole derivatives.

    Ester Hydrolysis: 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoic acid and methanol.

Scientific Research Applications

Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
  • Methyl 2-chloro-4-(3-ethyl-1H-pyrazol-1-yl)benzoate
  • Methyl 2-chloro-4-(3-phenyl-1H-pyrazol-1-yl)benzoate

Uniqueness

Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate is unique due to the presence of the 3-methyl substituent on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-chloro-4-(3-methylpyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-5-6-15(14-8)9-3-4-10(11(13)7-9)12(16)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSFODFSBQHNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

20.85 g of methyl 2-chloro-4-fluorobenzoate were dissolved in 150 ml of N-methylpyrrolidone, 30.68 g of potassium carbonate and 9.38 ml of 3-methylpyrazole were added thereto, and the mixture was stirred at 120° C. for 3 hours. Additionally, thereto was added 1.79 ml of 3-methylpyrazole, and the mixture was stirred at 120° C. for 3 hours. The reaction solution was cooled, mixed with water, and extracted with EtOAc. The organic layer was washed with water and brine, and then dried over magnesium sulfate. The solvent was evaporated, and then the residue was purified by silica gel column chromatography (hexane-EtOAc (20:1)) to obtain 9.25 g of methyl 2-chloro-4-(3-metyl-1H-pyrazol-1-yl)benzoate.
Quantity
20.85 g
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150 mL
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30.68 g
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9.38 mL
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1.79 mL
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Synthesis routes and methods II

Procedure details

Under anhydrous conditions a stirred suspension of hexane washed potassium hydride (0.424 g, 10.6 mmol) in 5 mL of dimethylformamide was treated in one portion with 3-methyl pyrazole (0.85 mL, 10.6 mmol). After the gas evolution ceased, 2-chloro-4-fluorobenzoic acid methyl ester (2.0 g, 10.6 mmol) was added to the clear solution. The mixture was heated at 130° C. for 15 minutes, cooled, and partitioned between ethyl acetate and brine. The organic layer was washed with water and brine, and dried over sodium sulfate. Removal of solvent afforded 2.2 g of a yellow oil consisting of a mixture of 3-methyl and 5-methylpyrazole regioisomers. In addition, about 20% of the acid derived from hydrolysis of the ester was detected by analysis of the NMR spectrum of the crude product. The desired 3-methylpyrazole regioisomer was separated from the 5-methyl isomer of Example 16 by flash chromatography (on silica Merck-60, dichloromethane-hexane 2:1) and was isolated as a white solid (1.55 g).
Quantity
0 (± 1) mol
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Reaction Step One
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0.424 g
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5 mL
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0.85 mL
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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